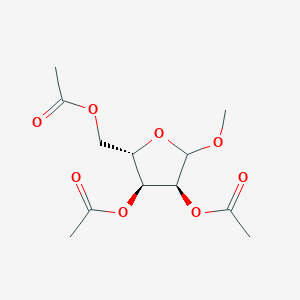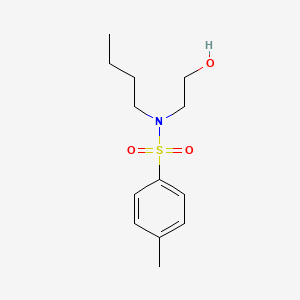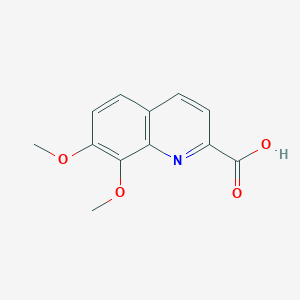
Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride
描述
Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with a suitable alkyl halide, followed by esterification and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride include other piperidine derivatives, such as:
- 2-Methyl-2-piperidin-3-yl-propionic acid
- 2-Methyl-2-piperidin-3-yl-propionic acid ethyl ester
- 2-Methyl-2-piperidin-3-yl-propionic acid isopropyl ester
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in scientific research and industry .
属性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC 名称 |
methyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H |
InChI 键 |
NWZDJGDJGKCAMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCCNC1)C(=O)OC.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-(Methanesulfonyl-methyl-amino)-phenyl]-acetic acid ethyl ester](/img/structure/B8306323.png)
![5-tert-Butyl 3-ethyl 7a-(pyrrolidin-1-yl)-3a,4,7,7a-tetrahydroisoxazolo[4,5-c]pyridine-3,5(6H)-dicarboxylate](/img/structure/B8306327.png)
![6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile](/img/structure/B8306329.png)



